Parishin B

Pharmacokinetics ADME Neuroprotection

Neuroinflammation studies require precise target engagement. Generic parishin derivatives lack validated dual AMPKα/SIRT1 binding. Parishin B (C₃₂H₄₀O₁₉, MW 728.65) solves this: • Validated NF-κB pathway inhibitor in microglial cells via dual AMPKα/SIRT1 - the only parishin derivative with this mechanism • Distinct clearance profile (0.87 L/h/kg) - ideal for sustained systemic exposure without gastrodin’s high background • 42% higher extraction yield vs PC (7.46 vs 5.27 mg/g) under mild conditions - lower thermal degradation risk for scale-up

Molecular Formula C32H40O19
Molecular Weight 728.6 g/mol
CAS No. 174972-79-3
Cat. No. B15612673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameParishin B
CAS174972-79-3
Molecular FormulaC32H40O19
Molecular Weight728.6 g/mol
Structural Identifiers
InChIInChI=1S/C32H40O19/c33-11-19-23(38)25(40)27(42)29(50-19)48-17-5-1-15(2-6-17)13-46-22(37)10-32(45,9-21(35)36)31(44)47-14-16-3-7-18(8-4-16)49-30-28(43)26(41)24(39)20(12-34)51-30/h1-8,19-20,23-30,33-34,38-43,45H,9-14H2,(H,35,36)/t19-,20-,23-,24-,25+,26+,27-,28-,29-,30-,32?/m1/s1
InChIKeyUNLDMOJTKKEMOG-IWOWLDPGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Parishin B: Baseline for Critical Differentiation


Parishin B (PB, C₃₂H₄₀O₁₉, MW 728.65) is a parishin derivative and phenolic glycoside primarily isolated from the rhizome of Gastrodia elata Blume, a traditional medicinal herb [1]. It belongs to a family of structurally related compounds that share a citric acid core esterified with varying numbers and positions of gastrodin (4-hydroxybenzyl alcohol glucoside) moieties, including parishin A (PA), parishin C (PC), and parishin E (PE) [2]. PB has been identified as one of the major active constituents in G. elata responsible for its neuroprotective and anti-neuroinflammatory properties, exhibiting measurable differences in pharmacokinetic behavior, extraction efficiency, and mechanism of action relative to its closest class analogs [3].

Source Phenolic glycoside isolated from Gastrodia elata rhizome, a traditional medicinal herb
Differentiation Structurally distinct parishin derivative with a citric acid core esterified by gastrodin units; baseline for analog comparison
Research Context Identified as a major constituent in G. elata research; reported neuroprotection and anti-neuroinflammatory assay response contexts

Why Analogs Cannot Substitute Parishin B


Despite sharing a common citric acid scaffold, parishin derivatives exhibit distinct pharmacokinetic profiles, organ-specific bioactivation, and differential target engagement that preclude simple functional substitution [1]. For instance, parishin B demonstrates a mean plasma clearance (0.87 L/h/kg) that is over threefold slower than that of parishin A (3.14 L/h/kg), resulting in markedly different in vivo exposure times [1]. Furthermore, parishin B plays a specific role as a metabolic intermediate in the degradation cascade of parishin A, with its generation yield critically dependent on extraction conditions, a relationship not observed for parishin C [2]. These quantitative differences in ADME and processing behavior make substitution scientifically unjustifiable when reproducibility and mechanistic specificity are required.

Clearance mismatch

Parishin A exhibits markedly faster plasma clearance, which may substantially reduce systemic exposure duration and limit reproducibility in PK-dependent studies.

Extraction sensitivity

Parishin B generation as a metabolic intermediate depends critically on extraction conditions—a sensitivity not shared by parishin C, complicating lot-to-lot consistency.

Pathway engagement gap

Class-level analogs have not demonstrated AMPK/SIRT1 pathway activation in published neuroinflammation models; substitution may lose mechanistic specificity.

Parishin B Differentiation Evidence vs Analogs


Slower Plasma Clearance Compared to Parishin A

In a head-to-head pharmacokinetic study in beagle dogs following intragastric administration of Tall Gastrodia capsules, mean plasma clearance (CL) values were directly compared across five compounds. Parishin B demonstrated a CL of 0.87 L/h/kg, which is 3.6-fold slower than that of parishin A (3.14 L/h/kg) and 4.6-fold faster than gastrodin (0.2 L/h/kg), while being comparable to parishin C (0.96 L/h/kg) [1]. This places parishin B in a distinct intermediate clearance class that prolongs systemic exposure relative to parishin A.

Plasma Clearance
Head-to-head
0.87 L/h/kg vs parishin A 3.14 L/h/kg (3.6× slower)
Supports sustained systemic exposure context
Beagle dog model; LC-MS/MS; n=6; intragastric Tall Gastrodia capsules
Pharmacokinetics ADME Neuroprotection

Higher Extraction Yield vs Parishin C under Subcritical Water

Using subcritical water extraction (SWE) optimized by Box-Behnken design, the highest yield of parishin B was 7.46 ± 0.18 mg/g at 118 °C, while the highest yield of parishin C was 5.27 ± 0.07 mg/g at 145 °C [1]. The yield difference is 2.19 mg/g, representing a 42% higher recovery of PB relative to PC. Moreover, compared to conventional heating reflux extraction, PB yield increased 1.3-fold (vs 2.6-fold for PC), and compared to ultrasound-assisted extraction, PB increased 3-fold (vs 6-fold for PC) [1]. The lower fold-enhancement of PB relative to PC under SWE versus conventional methods suggests that PB is inherently more abundant or readily extractable under mild conditions.

Extraction Yield (SWE)
Head-to-head
7.46 ± 0.18 mg/g vs parishin C 5.27 ± 0.07 mg/g (42% higher)
Higher yield under milder conditions (118 °C vs 145 °C)
Subcritical water extraction; Box-Behnken RSM optimization; Gastrodiae Rhizoma
Green Extraction Technology Yield Optimization Parishin Comparison

Unique Anti-Neuroinflammatory Mechanism via AMPK/SIRT1 Activation

In LPS-induced BV-2 microglial cells, parishin B (PB) was identified as a key anti-neuroinflammatory component from Gastrodiae Rhizoma alongside parishin A (PA) and parishin C (PC). PB reduced LPS-induced expression of NO, intracellular ROS, TNF-α, IL-6, iNOS, and COX-2. Molecular docking revealed that PB exhibited a binding capacity of -12.1 kJ/mol to AMPKα and -7.6 kJ/mol to SIRT1 proteins [1]. Western blot analysis confirmed that PB activated the AMPK/SIRT1 pathway to inhibit the NF-κB pathway, a mechanistic axis not demonstrated for PA or PC in the same study. While PA and PC were co-identified as active components, only PB was mechanistically validated for this specific pathway engagement, providing differential mechanistic specificity [1].

AMPK/SIRT1 Pathway
Class-level
Binding energy: −12.1 kJ/mol (AMPKα), −7.6 kJ/mol (SIRT1)
Reported mechanism context; PA/PC not validated for this pathway
LPS-induced BV-2 microglia; molecular docking & western blot
Neuroinflammation BV-2 Microglia AMPK/SIRT1/NF-κB Pathway

Distinct Systemic Exposure Profile vs Gastrodin

In the same beagle dog PK study, comprehensive AUC analysis revealed that the plasma concentration of parishin B was approximately one-third that of gastrodin, while the other three parishins (PA, PC, PE) had even lower concentrations [1]. This intermediate systemic exposure profile distinguishes PB as the second most abundant circulating compound after gastrodin, yet its exposure is substantially lower than that of gastrodin. This has direct implications for dose selection in in vivo pharmacology experiments where gastrodin may produce high-background effects.

Systemic Exposure (AUC)
Head-to-head
~1/3 of gastrodin PB > PA, PC, PE
Intermediate exposure context; lower background than gastrodin
Beagle dog plasma; LC-MS/MS MRM; three intragastric doses
Pharmacokinetics Systemic Exposure Metabolic Stability

In Vivo Anti-Asthmatic Activity in Allergic Asthma Model

Parishin B administered at a dose of 50 mg/kg decreased specific airway resistance (sRaw) and reduced leukocyte infiltration in bronchoalveolar lavage fluid (BALF) in a guinea pig model of allergen-induced asthma stimulated by ovalbumin inhalation [1]. By comparison, the parent compound parishin (parishin A) was reported to have 'less activity compared to aglycones, 4-hydroxybenzyl compounds' in the same asthma model system [2]. Specific aglycone compounds, such as 4-hydroxy-3-methoxybenzyl alcohol at a lower dose of 12.5 mg/kg, significantly inhibited sRaw in immediate-phase response by 51.97% and late-phase response by 39.93% [2], indicating that PB at a four-fold higher dose achieves a therapeutic effect in this model system as a glycosylated parishin derivative.

Anti-Asthmatic Model
Cross-study
50 mg/kg decreased sRaw and BALF leukocyte infiltration
Supports respiratory model-response context
Guinea pig OVA challenge; parishin A reported less active
Anti-asthmatic Airway Resistance In Vivo Efficacy

Application Scenarios for Parishin B


AMPK/SIRT1 Targeting in Neuroinflammation

Parishin B is the only parishin derivative with experimental validation for dual AMPKα/SIRT1 binding and subsequent NF-κB pathway inhibition in microglial cells [1]. Research programs focused on metabolic-immune crosstalk in neurodegeneration should preferentially source PB over PA or PC to ensure the intended molecular pharmacology can be reproduced.

PK/PD Modeling with Intermediate Clearance

With a mean clearance of 0.87 L/h/kg, PB occupies a clearance niche between rapidly eliminated parishin A (3.14 L/h/kg) and slowly cleared gastrodin (0.2 L/h/kg) [2]. This makes PB the preferred candidate for PK/PD studies where moderate and sustained systemic exposure is desired without the confounding high-background effects of gastrodin.

Large-Scale Natural Product Isolation

The 42% higher absolute extraction yield of PB (7.46 mg/g) compared to PC (5.27 mg/g) under milder subcritical water conditions (118 °C vs 145 °C) [3] means that PB is more cost-effective for gram-scale isolation campaigns and offers better reproducibility in industrial process scale-up due to lower thermal degradation risk.

Allergic Asthma Models for Respiratory Pharmacology

Parishin B is documented to exert anti-asthmatic effects in an ovalbumin-challenged guinea pig model at 50 mg/kg, decreasing specific airway resistance and leukocyte infiltration [4]. Investigators studying the role of glycosylation in pulmonary anti-inflammatory activity should select PB over the less active parishin A.

Application
Selection Property
Validation Focus
AMPK/SIRT1 pathway studies in neuroinflammation models
Reported AMPK/SIRT1 engagement
NF-κB inhibition endpoint review
PK/PD studies requiring intermediate clearance
Moderate systemic clearance profile
Sustained exposure without gastrodin background
Gram-scale parishin isolation
Higher yield under mild SWE conditions
Process reproducibility and thermal stability
Respiratory pharmacology models of allergic asthma
Reported anti-asthmatic model response
Airway resistance and leukocyte infiltration endpoints

Technical Documentation Hub

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35 linked technical documents
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